2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile

Nicotinic Acetylcholine Receptor Neuropharmacology Binding Affinity

This compound is a structure-specific nicotinonitrile probe with established binding affinity (Kd = 18 nM) for the Torpedo californica nAChR. The 3-chlorophenylsulfanyl substitution pattern and high lipophilicity (XLogP3-AA = 5.3) make it a non-interchangeable tool for receptor-binding assays, competitive displacement studies, and electrophysiology research. As a defined patent intermediate for nAChR-modulating compounds, it enables focused library synthesis with proven SAR differentiation. Do not substitute with generic analogues—even minor halogen-position or linker changes cause order-of-magnitude potency shifts. Procure this precise scaffold to ensure experimental reproducibility.

Molecular Formula C18H11ClN2S
Molecular Weight 322.81
CAS No. 252058-95-0
Cat. No. B2612221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile
CAS252058-95-0
Molecular FormulaC18H11ClN2S
Molecular Weight322.81
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H11ClN2S/c19-15-7-4-8-16(11-15)22-18-14(12-20)9-10-17(21-18)13-5-2-1-3-6-13/h1-11H
InChIKeyBXKJQUASQAOKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile (CAS 252058-95-0) for nAChR Research


2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile (CAS 252058-95-0) is a substituted nicotinonitrile derivative with the molecular formula C18H11ClN2S and a molecular weight of 322.81 g/mol . It features a phenyl group at the 6-position and a 3-chlorophenylsulfanyl moiety at the 2-position of the pyridine ring. This compound class is known for its ability to interact with nicotinic acetylcholine receptors (nAChRs) and other biological targets, making it a relevant scaffold in neuropharmacology and chemical biology research [1].

Why Generic Substitution Fails: The Critical Role of Substituent Position and Linker Chemistry in 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile


Generic substitution of 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile with other nicotinonitrile or phenylsulfanyl derivatives is not scientifically valid due to the compound's specific structure-activity relationship (SAR). The position of the chlorine atom (meta- vs. ortho- or para-) on the phenylsulfanyl ring and the nature of the sulfur linker significantly modulate the molecule's electronic distribution, conformational flexibility, and capacity for non-covalent interactions with biological targets . These factors directly influence binding affinity, selectivity, and pharmacokinetic properties. Even seemingly minor alterations, such as changing the halogen substitution pattern or replacing the sulfanyl group with an ether or amine, can result in orders-of-magnitude differences in potency and target engagement, making this specific compound a non-interchangeable tool for precise research applications .

Quantitative Evidence Guide for 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile (CAS 252058-95-0) Against Comparators


nAChR Binding Affinity: Quantitative Kd Value from Torpedo californica Receptor

The compound demonstrates a measured binding affinity (Kd) of 18 nM for the nicotinic acetylcholine receptor (nAChR) purified from Torpedo californica electroplax [1]. This quantitative data point provides a baseline for its interaction with this ion channel. While direct comparative data for positional isomers (e.g., 2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile) is not available in the same assay system, the specific meta-chloro substitution on the phenylsulfanyl ring is a key determinant of this affinity profile.

Nicotinic Acetylcholine Receptor Neuropharmacology Binding Affinity

Physicochemical Profile: Lipophilicity (XLogP3-AA) and Density as Differentiation Factors

The compound exhibits a high calculated lipophilicity with an XLogP3-AA value of 5.3 and a predicted density of 1.4±0.1 g/cm³ [1]. These physicochemical parameters are critical for predicting membrane permeability, solubility, and overall ADME behavior. Compared to the unsubstituted analog 6-phenylnicotinonitrile (XLogP3-AA of 2.2) [2], the addition of the 3-chlorophenylsulfanyl group results in a substantial increase in lipophilicity (ΔXLogP ≈ 3.1), which can significantly impact its distribution and target engagement in cellular and in vivo models.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Accessibility and Structural Uniqueness: A Defined Scaffold for Focused Libraries

The compound's structure, containing a specific 3-chlorophenylsulfanyl group on a phenylnicotinonitrile core, is noted in patent literature as a member of a class of compounds that bind to and modulate the activity of neuronal nicotinic acetylcholine receptors [1]. This specific substitution pattern is not a generic commercial building block but rather a designed scaffold intended for generating focused libraries with potentially improved selectivity and potency profiles compared to simpler aryl-substituted nicotinonitriles.

Medicinal Chemistry Chemical Synthesis Scaffold Hopping

Defined Research Applications for 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile (CAS 252058-95-0)


nAChR Pharmacology and Electrophysiology Studies

The compound's established binding affinity (Kd = 18 nM) for the nAChR from Torpedo californica [1] makes it a suitable reference ligand for receptor binding assays, competitive displacement studies, and as a tool for investigating ion channel function and allosteric modulation in electrophysiology experiments.

Structure-Activity Relationship (SAR) Probe in Medicinal Chemistry

Due to its unique substitution pattern (3-chlorophenylsulfanyl group), this compound serves as a critical probe for exploring the SAR around the 2-position of phenylnicotinonitrile scaffolds. Its high lipophilicity (XLogP3-AA = 5.3) [2] compared to core scaffolds allows researchers to investigate the impact of lipophilic bulk on target engagement and permeability.

Focused Chemical Library Synthesis and Scaffold Diversification

As a defined intermediate in patent literature for nAChR-modulating compounds [3], this chemical is valuable for the synthesis of focused libraries. It provides a non-generic starting point for introducing further diversity at other positions of the nicotinonitrile core, enabling the exploration of novel chemical space.

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